4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chloro and thioether functional groups in its structure suggests it may exhibit unique chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine or nitrile under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Thioether Formation: The thioether linkage is typically introduced via a nucleophilic substitution reaction, where a chloromethyl group reacts with a thiol derivative, such as 4-chlorothiophenol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alkoxides to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: SnCl₂, H₂/Pd-C
Substitution: NaOH, K₂CO₃, various nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thieno[2,3-d]pyrimidines
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to known bioactive molecules. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its efficacy and safety in various biological assays.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or corrosion inhibitors. Its unique chemical properties make it a valuable candidate for various industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro and thioether groups. These interactions can modulate biological pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is unique due to the presence of both chloro and thioether groups. These functional groups confer distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
12-chloro-10-[(4-chlorophenyl)sulfanylmethyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S2/c17-9-4-6-10(7-5-9)21-8-13-19-15(18)14-11-2-1-3-12(11)22-16(14)20-13/h4-7H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFLNNAGNWVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC(=N3)CSC4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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